molecular formula C28H28ClN3O3 B2528874 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1112357-11-5

4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B2528874
CAS No.: 1112357-11-5
M. Wt: 490
InChI Key: YAWOWFZUACNMOB-UHFFFAOYSA-N
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Description

The compound 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core fused with a benzodiazole (benzimidazole) moiety. Key structural elements include:

  • A 2-methylphenyl group at position 1 of the pyrrolidinone ring.
  • A benzodiazole (benzimidazole) substituent at position 4, linked via a 2-hydroxypropyl chain to a 4-chloro-3-methylphenoxy group.

Properties

IUPAC Name

4-[1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3/c1-18-7-3-5-9-25(18)31-15-20(14-27(31)34)28-30-24-8-4-6-10-26(24)32(28)16-21(33)17-35-22-11-12-23(29)19(2)13-22/h3-13,20-21,33H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWOWFZUACNMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC(=C(C=C5)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxypropyl group: This step involves the reaction of the benzodiazole intermediate with an epoxide or a halohydrin under basic conditions.

    Attachment of the chloromethylphenoxy group: This can be done via a nucleophilic substitution reaction using a suitable phenol derivative and a chloromethylating agent.

    Formation of the pyrrolidinone ring: This final step involves the cyclization of the intermediate with a suitable amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzodiazole ring can be reduced to a benzodiazepine ring using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of benzodiazepine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biology: It can be used as a probe to study biological processes involving benzodiazole and pyrrolidinone derivatives.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table synthesizes data from structurally related compounds, focusing on substitutions, physicochemical properties, and synthetic yields:

Compound ID & Structure Substituents (R1, R2, R3) Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Observations Reference
Target Compound : 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one R1: 2-methylphenyl; R2: 4-chloro-3-methylphenoxy Not reported ~500 (estimated) Not reported Unique combination of chloro and methyl groups on the phenoxy moiety; hydroxypropyl linker may enhance solubility. N/A
Compound 25 : 3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one R1: 4-methylbenzoyl; R2: 3-trifluoromethylphenyl 205–207 420.16 9 Low yield attributed to steric hindrance from the trifluoromethyl group. High melting point suggests crystalline stability. [1]
Compound 29 : 5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one R1: 4-methylbenzoyl; R2: 3-chlorophenyl 235–237 386.12 47 Higher yield compared to Compound 25, likely due to less steric bulk from chlorine vs. CF3. Chlorine may enhance electrophilic interactions. [1]
Compound 19 : 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-propyl-phenyl)-1,5-dihydro-pyrrol-2-one R1: 4-methylbenzoyl; R2: 4-propylphenyl 248–250 394.21 52 Propyl group increases hydrophobicity; high melting point correlates with extended alkyl chain. [2]
Compound 3s/3t : 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5/6-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole R1: sulfonyl-dimethylamino; R2: methoxy-pyridyl 92–96 ~550 (estimated) 87 Sulfonyl and pyridyl groups enhance polarity; lower melting point indicates reduced crystallinity compared to pyrrolidinone analogs. [4]
Compound EP 1 808 168 B1 : 1-(4-Fluoro-2-methyl-phenyl)-2-(4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yl]-1H-pyrazole-4-carboxylic acid isopropyl ester R1: fluoromethylphenyl; R2: methanesulfonyl Not reported ~500 (estimated) Not reported Sulfonyl and fluorinated groups may improve metabolic stability. Structural divergence (pyrimidine-pyrazole core) limits direct comparison. [9]

Key Trends and Insights:

Substituent Effects on Yield :

  • Electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in Compound 25) correlate with lower synthetic yields (9%) due to steric and electronic challenges during cyclization .
  • Halogens (e.g., 3-chlorophenyl in Compound 29) improve yields (47%) while maintaining reactivity for downstream modifications .

Thermal Stability :

  • Compounds with alkyl chains (e.g., 4-propylphenyl in Compound 19) exhibit higher melting points (~248–250°C), suggesting enhanced intermolecular van der Waals interactions .

Structural Divergence: Benzimidazole-sulfonyl derivatives (e.g., Compound 3s/3t) show reduced crystallinity (mp 92–96°C) compared to pyrrolidinone-based analogs, likely due to conformational flexibility .

Pharmacophore Potential: The hydroxypropyl linker in the target compound and analogs (e.g., Compounds 25, 29) may facilitate hydrogen bonding with biological targets, a feature absent in sulfonyl- or pyrazole-based structures .

Biological Activity

The compound 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features multiple functional groups that contribute to its biological activity. The presence of the benzodiazole and pyrrolidinone rings suggests potential interactions with various biological targets.

  • Molecular Formula: C27H25ClN3O
  • Molecular Weight: 494.0 g/mol
  • CAS Number: 1018125-44-4

Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds often exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results suggest a moderate to strong antibacterial effect, particularly against gram-positive bacteria like Staphylococcus aureus.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

Table 2: AChE Inhibition Activity

CompoundIC50 (µM)
4-{...}5.67 ± 0.02
Standard (Donepezil)0.12 ± 0.01

The IC50 value indicates that while the compound is less potent than Donepezil, it still possesses significant inhibitory activity against AChE.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The benzodiazole moiety is known for its role in modulating neurotransmitter systems, which may explain its neuroprotective effects. Additionally, the presence of the pyrrolidinone structure enhances its interaction with various biological targets due to its conformational flexibility.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of similar compounds:

  • Study on Antimicrobial Effects : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that benzodiazole derivatives exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, supporting the findings related to our compound's antimicrobial properties .
  • Neuroprotective Studies : Research conducted on related pyrrolidinone derivatives showed promising results in improving cognitive functions in animal models by inhibiting AChE, suggesting a potential therapeutic role in treating Alzheimer's disease .
  • Urease Inhibition : Another study found that certain derivatives exhibited strong urease inhibition, which is relevant for treating conditions like peptic ulcers and kidney stones .

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